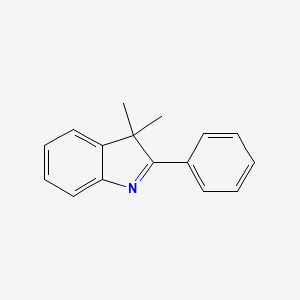

3H-Indole, 3,3-dimethyl-2-phenyl-

Description

Significance of the 3H-Indole Core in Heterocyclic Chemistry Research

The indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, forming the basic structure for a vast number of natural products, pharmaceuticals, and functional materials. numberanalytics.comacs.org While the 1H-indole tautomer is more prevalent and extensively studied, the 3H-indole (or indolenine) core represents a crucial, high-energy isomer that serves as a key intermediate in various chemical transformations. acs.org The 3H-indole structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, but unlike 1H-indole, the double bond is positioned between the nitrogen and the C2 carbon, and the C3 carbon is sp3-hybridized and typically substituted. acs.orgontosight.ai

The significance of the 3H-indole core lies in its role as a precursor and reactive intermediate. acs.org Its structure is fundamental to the well-known Fischer indole synthesis, a widely used method for creating indole rings from phenylhydrazines and carbonyl compounds. numberanalytics.comontosight.ai Furthermore, the inherent strain and reactivity of the 3H-indole system make it a valuable building block for constructing more complex, polycyclic indole alkaloids, which are frequently found in natural products with significant biological activities. acs.org The development of synthetic methods to generate and utilize 3H-indole derivatives is an active area of research, offering pathways to novel molecular architectures. acs.org

Unique Structural Features of 3,3-dimethyl-2-phenyl-3H-indole and its Significance in Chemical Research

The compound 3,3-dimethyl-2-phenyl-3H-indole possesses distinct structural features that drive its utility in chemical research. The molecule is characterized by a gem-dimethyl group at the C3 position and a phenyl group at the C2 position of the 3H-indole core. nih.govchemsrc.com The gem-dimethyl substitution at C3 sterically protects the molecule and prevents tautomerization to the more stable 1H-indole form, thereby isolating the 3H-indole isomer for study and further reaction. ontosight.airesearchgate.net

The presence of the phenyl group at the C2 position, conjugated with the imine functionality of the 3H-indole ring, influences the electronic properties of the molecule. This arrangement makes the compound a valuable starting material for synthesizing a variety of other heterocyclic systems. For instance, research has shown that 3,3-dimethyl-2-phenyl-3H-indole and its derivatives can be converted into pyrazole-substituted 3H-indoles. researchgate.net These transformations often involve reactions with reagents like the Vilsmeier reagent to introduce functional groups that can then be cyclized to form new rings. researchgate.net The unique combination of a stable 3H-indole core and reactive substituent positions makes 3,3-dimethyl-2-phenyl-3H-indole a significant tool for synthetic chemists exploring the construction of novel, complex heterocyclic structures. researchgate.netgoogle.com

Chemical and Physical Properties of 3,3-dimethyl-2-phenyl-3H-indole

| Property | Value |

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol nih.gov |

| CAS Number | 6636-32-4 nih.gov |

| Appearance | Solid |

| Boiling Point | 322.8°C at 760 mmHg chemsrc.com |

| Flash Point | 141.1°C chemsrc.com |

| Density | 1.03 g/cm³ chemsrc.com |

| LogP | 3.53420 chemsrc.com |

| Index of Refraction | 1.589 chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

6636-32-4 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3,3-dimethyl-2-phenylindole |

InChI |

InChI=1S/C16H15N/c1-16(2)13-10-6-7-11-14(13)17-15(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |

InChI Key |

OVNJGKSNDVAJHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 3h Indole, 3,3 Dimethyl 2 Phenyl and Its Derivatives

Established Synthetic Routes for 3H-Indoles

The formation of the 3H-indole core has been approached through several established synthetic routes, with the Fischer indole (B1671886) synthesis and intramolecular cyclizations of enamines being among the most prominent and versatile methods.

Fischer Indole Synthesis and Mechanistic Adaptations

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the preparation of indoles and their 3H-isomers (indolenines). mdpi.comnih.gov The reaction typically involves the acid-catalyzed thermal treatment of a phenylhydrazine (B124118) with an aldehyde or a ketone. mdpi.com A variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride, can be employed as catalysts. mdpi.com

The generally accepted mechanism, proposed by Robinson, commences with the formation of a phenylhydrazone from the condensation of phenylhydrazine and a carbonyl compound. nih.govmdpi.com This is followed by tautomerization to an enamine intermediate. nih.gov A crucial nih.govnih.gov-sigmatropic rearrangement of the protonated enamine then occurs, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate. Subsequent intramolecular cyclization and the elimination of ammonia (B1221849) under acidic conditions result in the formation of the aromatic indole ring. mdpi.comnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole structure. nih.gov

For the specific synthesis of 3H-Indole, 3,3-dimethyl-2-phenyl- , the Fischer indole synthesis would mechanistically be adapted by reacting phenylhydrazine with 2-methyl-1-phenylpropan-2-one. The gem-dimethyl group of the ketone precursor directly translates to the 3,3-dimethyl substitution on the resulting 3H-indole ring. The reaction proceeds through the established mechanistic steps of hydrazone formation, enamine tautomerization, nih.govnih.gov-sigmatropic rearrangement, and cyclization with subsequent ammonia elimination. The choice of acid catalyst and reaction conditions can be critical in influencing the yield and purity of the final product.

Studies on related structures, such as the synthesis of methyl-substituted indolenines from tolylhydrazine hydrochlorides and isopropyl methyl ketone in acetic acid, have demonstrated the feasibility of this method for generating 3,3-disubstituted 3H-indoles in high yields. mdpi.com The reaction conditions, particularly the nature of the acid catalyst, can influence the direction of cyclization when unsymmetrical ketones are used. sharif.edu

Table 1: Examples of 3H-Indole Synthesis via Fischer Reaction

| Phenylhydrazine Derivative | Ketone/Aldehyde | Product | Yield | Reference |

| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Methyl indolenines | High | mdpi.com |

| o,m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Methyl indolenines | High | mdpi.com |

| o,p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Nitroindolenines | - | mdpi.com |

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | - | mdpi.com |

Intramolecular Cyclization Approaches from Precursor Enamines

An alternative and efficient strategy for the synthesis of 3H-indole derivatives involves the intramolecular cyclization of appropriately substituted enamines. This method offers a transition metal-free pathway to construct the 3H-indole skeleton.

A notable example is the iodine-mediated intramolecular cyclization of enamines. In this approach, enamines derived from the reaction of anilines and β-keto esters or related compounds can be effectively cyclized using elemental iodine as an oxidant in the presence of a base like potassium carbonate. This methodology has been shown to be applicable to a wide array of substrates, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the enamine precursor, leading to good to excellent yields of the corresponding 3H-indoles.

The proposed mechanism for this transformation involves an initial iodocyclization of the enamine double bond to form a three-membered iodonium (B1229267) intermediate. This is followed by an intramolecular electrophilic aromatic substitution, and subsequent elimination of hydrogen iodide under basic conditions to afford the final 3H-indole product.

Advanced Synthetic Strategies for 3H-Indole Scaffolds

Beyond the classical methods, advanced synthetic strategies have been developed to access enantioenriched 3H-indole derivatives and their corresponding indolines, which are of significant interest in medicinal chemistry and natural product synthesis.

Enantioselective Synthesis via Deracemization Processes

A powerful strategy for obtaining enantiomerically pure compounds is through deracemization, which converts a racemic mixture into a single enantiomer. Such a process has been successfully developed for the synthesis of chiral 2-aryl-3,3-disubstituted indolines starting from racemic 3H-indoles. This approach cleverly combines a racemizing hydrogenation step with a kinetic resolution step.

The first component of this deracemization process involves the hydrogenation of the 3H-indole to the corresponding indoline (B122111). Borane catalysts have been found to be effective for this transformation. The hydrogenation of the C=N bond of the 3H-indole leads to the formation of a racemic mixture of the corresponding indoline. This borane-catalyzed hydrogenation effectively serves as a racemization pathway for the 3H-indole, ensuring that the entire substrate pool is available for the subsequent enantioselective step.

The key to achieving enantioenrichment in this deracemization process is the use of a chiral phosphoric acid (CPA) as a catalyst for an asymmetric transfer hydrogenation. In this step, the racemic indoline, generated in situ from the borane-catalyzed hydrogenation of the 3H-indole, acts as a hydrogen donor. The CPA catalyst facilitates the selective transfer of a hydride from one enantiomer of the racemic indoline to a hydrogen acceptor, effectively resolving the racemate.

This process has been successfully applied to the deracemization of 3H-Indole, 3,3-dimethyl-2-phenyl- . The use of a suitable chiral phosphoric acid catalyst allows for the production of the corresponding indoline in high yield and with significant enantiomeric excess. For instance, the deracemization of 2-phenyl-3,3-dimethyl-3H-indole has been reported to yield the corresponding indoline with enantiomeric excesses ranging from 45% to 71%. This strategy highlights a sophisticated approach to asymmetric synthesis, where a combination of catalytic processes enables the efficient production of valuable chiral building blocks.

Table 2: Enantioselective Deracemization of 2-Aryl-3,3-disubstituted 3H-Indoles

| Substrate (3H-Indole) | Product (Indoline) | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Phenyl-3,3-dimethyl-3H-indole | 2-Phenyl-3,3-dimethylindoline | High | 45-71% | wikipedia.org |

| 3,3-Disubstituted spirocyclic indoles | Corresponding indolines | 69-95% | 47-92% | wikipedia.org |

Metal-Catalyzed Transformations in Indole Synthesis

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with metal-catalyzed reactions offering efficient and selective pathways. The synthesis of 3H-indoles, including the specific 3,3-dimethyl-2-phenyl- variant, can be achieved through various catalytic systems. The classic Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions, serves as a foundational method for producing 3H-indoles (also known as indolenines). mdpi.comnih.gov For instance, reacting phenylhydrazine with 3-methyl-3-phenyl-butan-2-one would be a direct approach to the target molecule. Modern advancements, however, have introduced more sophisticated catalytic methods.

Palladium-Catalyzed Homocoupling for Biindole Formation

Palladium catalysis is a powerful tool for forming carbon-carbon bonds. In the context of indole chemistry, palladium-catalyzed homocoupling reactions have been developed to synthesize biindolyls. acs.org While not a direct synthesis of the monomeric 3H-Indole, 3,3-dimethyl-2-phenyl-, this methodology is crucial for creating dimeric structures derived from it. These reactions typically proceed under mild conditions, for example, using a palladium catalyst in the presence of an oxidant like copper(II) acetate (B1210297) at room temperature. acs.org This provides a route to complex molecules where two indole or 3H-indole units are linked, often with high regioselectivity. acs.org

Furthermore, palladium-catalyzed reactions are instrumental in synthesizing highly substituted indoles. nih.gov For instance, the coupling of 2-iodoaniline (B362364) with internal alkynes, catalyzed by palladium, yields 2,3-disubstituted indoles. acs.org This process involves arylpalladium formation, followed by regioselective addition across the alkyne's triple bond and subsequent intramolecular cyclization. acs.org By selecting an appropriate internal alkyne, this method can be adapted to produce the 3,3-dimethyl-2-phenyl-3H-indole scaffold.

Rhodium(III)-Catalyzed Successive C–H Activations and Cyclization Cascades for Polycyclic Indoles

Rhodium(III)-catalyzed reactions represent a state-of-the-art approach for indole synthesis through C–H activation. bohrium.comresearchgate.net This strategy allows for the construction of complex, polycyclic indole structures from simpler starting materials. researchgate.netacs.org The process often involves the reaction of anilines with alkynes, where a directing group on the aniline (B41778) guides the rhodium catalyst to activate a specific C–H bond, initiating a cyclization cascade. bohrium.comrsc.org

These methods are highly versatile, enabling the functionalization of various positions on the indole ring, including C2, C4, and C7. bohrium.comresearchgate.netrsc.org Additives can play a critical role in directing the reaction towards a specific outcome, switching between different products like 1,4-addition or Heck-type products. rsc.org While these cascades typically lead to fused polycyclic systems rather than the simple 3H-indole, they are invaluable for creating structurally diverse and complex indole derivatives. acs.org

Table 1: Examples of Rhodium(III)-Catalyzed Indole Synthesis

| Reactants | Catalyst System | Product Type | Reference |

| N-alkyl anilines, internal alkynes | Rh(III) with in situ generated N-nitroso directing group | N-alkyl indoles | rsc.org |

| Anilines with N-isoquinolyl directing group, internal alkynes | Rh(III) | Atroposelective indoles | bohrium.com |

| Indoles, maleimides | Rh(III) | C4-functionalized indoles (hydroarylation or Heck-type) | rsc.org |

| Indolyl oximes, alkynyl silanes | Rh(III) | γ-carbolines | bohrium.com |

Copper-Catalyzed Cyclization of Anilines to Indoles

Copper-catalyzed methods provide an efficient and often more economical alternative for indole synthesis. These reactions can be used to construct 2,3-disubstituted indoles from readily available starting materials. acs.orgkisti.re.kr A common strategy involves the tandem condensation of a primary amine with an α-(o-haloaryl)ketone, followed by an intramolecular copper-catalyzed aryl amination. acs.org This approach is robust, tolerating a wide variety of anilines and alkyl amines to produce N-substituted indoles in high yields. acs.org

Another copper-catalyzed route involves the annulation of α-substituted diazoacetates with 2-ethynylanilines, which directly yields C2-functionalized indoles under mild conditions. nih.gov Furthermore, copper catalysis can facilitate the oxidative dimerization of 2-aryl indoles, leading to the formation of C2-tetrasubstituted indolin-3-ones. rsc.org

Electrochemical and Dehydrogenative Cyclization Methods

Modern synthetic chemistry increasingly turns to electrochemical methods to promote reactions under greener and milder conditions. Electrosynthesis offers a powerful alternative to traditional chemical oxidants or reductants.

An electrocatalytic method for the dehydrogenative cyclization of 2-vinylanilides has been developed to produce 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org This process often uses an organic redox catalyst, like phenothiazine, and avoids the need for external chemical oxidants. The reaction proceeds via the generation of a nitrogen-centered radical through electrochemical oxidation, which then undergoes intramolecular cyclization. organic-chemistry.org Such electrochemical approaches can also be applied to create complex indole-fused polycyclic structures through radical domino couplings. rsc.org

Synthesis of Diverse 3H-Indole Derivatives

Once the core 3H-indole structure is formed, it can be further modified to introduce a wide array of functional groups, enhancing its utility in various applications.

Strategies for Functionalization at Various Indole and Phenyl Ring Positions

The functionalization of the 3H-indole scaffold can be achieved through several strategies, targeting either the indole nucleus or the appended phenyl ring. The C-3 position of indoles is particularly nucleophilic and prone to electrophilic substitution. bhu.ac.in

Direct C-H functionalization is a powerful technique. For example, palladium-catalyzed direct arylation can introduce phenyl groups at the C3 position of NH-indoles using aryl halides. mdpi.com This method has been used to synthesize a variety of 3-phenyl-1H-indoles. mdpi.com

For creating more complex substitutions, a two-step process involving Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by electrophilic cyclization, yields 3-iodo-2-substituted indoles. nih.gov This 3-iodoindole is a versatile intermediate that can undergo further palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C3 position. nih.gov

Alkylation of the indole ring can be complex, with reactions sometimes occurring at the nitrogen and other times at a carbon atom. syr.edu The use of trichloroacetimidates as electrophiles in the presence of an acid catalyst allows for controlled alkylation at the C2 position. syr.edu Additionally, C-3 aminomethylation can be achieved by reacting indoles with 1,3,5-triazinanes. nih.gov In the presence of a Lewis acid, this reaction can proceed further to a Hofmann-Martius-type rearrangement, yielding 4-indol-3-yl-methylanilines. nih.gov

Table 2: Functionalization Reactions of Indole Derivatives

| Indole Substrate | Reagent(s) | Position(s) Functionalized | Product Type | Reference |

| NH-indoles | Aryl halides, Pd(OAc)₂, dppm | C3 | 3-Phenyl-1H-indoles | mdpi.com |

| N,N-dialkyl-o-iodoanilines | Terminal alkynes, I₂ | C2, C3 | 3-Iodo-2-substituted-indoles | nih.gov |

| Indole-3-acetic acid ester | Trichloroacetimidates, CSA | C2 | C2-alkylated indoles | syr.edu |

| Indoles | 1,3,5-Triazinanes | C3 | C3-aminomethylated indoles | nih.gov |

An in-depth look at the synthetic strategies for 3H-Indole, 3,3-dimethyl-2-phenyl-, and its associated derivatives reveals a variety of sophisticated chemical methodologies. These approaches are crucial for accessing a wide range of indole-based structures for further research and application. This article focuses exclusively on specific synthetic pathways, including the preparation of Schiff bases from indole malonaldehyde precursors, the synthesis of quaternary ammonium (B1175870) derivatives, and the application of multi-component reactions to generate diverse indole libraries.

2 Preparation of Schiff Bases from Indole Malonaldehyde Precursors

The synthesis of Schiff bases from indole derivatives is a significant area of organic chemistry, providing access to compounds with a wide array of applications. A common and effective method involves the condensation reaction of an indole malonaldehyde precursor with a primary amine. orientjchem.orgpharmainfo.in This reaction typically proceeds by refluxing the reactants in an alcohol solvent, often with an acid catalyst like glacial acetic acid, to facilitate the formation of the characteristic azomethine (-C=N-) group. orientjchem.org

The precursor, an indole-2-ylidene-malonaldehyde, can be synthesized through methods like the Vilsmier-Haack reaction, which uses reagents such as phosphoryl chloride (POCl₃) and dimethylformamide (DMF). uodiyala.edu.iq For instance, 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde is prepared by treating 5-Fluoro-2,3,3-trimethyl-3H-indole with POCl₃ in DMF. uodiyala.edu.iq

Once the malonaldehyde precursor is obtained, it can be reacted with various substituted anilines to yield a library of Schiff base derivatives. orientjchem.orguodiyala.edu.iq The reaction involves the nucleophilic attack of the primary amine on the aldehyde carbonyl group, followed by dehydration to form the imine. The specific reaction conditions, such as temperature and time, can be adjusted based on the reactivity of the substituted aniline. orientjchem.org For example, the synthesis of 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-phenylimino-propionaldehyde is achieved by reacting the corresponding malonaldehyde with phenyl amine in ethanol (B145695) with glacial acetic acid at 78°C for 2 hours. orientjchem.org

The following table summarizes the synthesis of various indole Schiff bases from their respective malonaldehyde precursors.

| Precursor | Amine | Solvent | Catalyst | Conditions | Product | Ref |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Phenyl amine | Ethanol | Glacial Acetic Acid | 78°C, 2h | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-phenylimino-propionaldehyde | orientjchem.org |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 4-Bromo-phenylamine | Ethanol | Glacial Acetic Acid | 78°C, 3h | 3-(4-Bromo-phenylimino)-2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-propionaldehyde | orientjchem.org |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 1,4-Dimethyl aniline | Ethanol | Glacial Acetic Acid | 78°C, 5h | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(2,4-dimethyl-phenylimino)-propionaldehyde | orientjchem.org |

| 2-(5-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 2-Amino-phenol | Ethanol | Glacial Acetic Acid | Heating | 2-(5-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(2-hydroxy-phenylimino)-propionaldehyde | pharmainfo.in |

3 Synthesis of Substituted Indole Quaternary Ammonium Molecules

The synthesis of quaternary ammonium molecules derived from the 3H-indole scaffold presents unique challenges, particularly concerning the alkylation of aromatic amines. pku.edu.cn The lone pair of electrons on the amino group is delocalized, which significantly reduces the nucleophilicity and reactivity of aromatic amines, often necessitating stringent reaction conditions for direct alkylation. pku.edu.cn

To overcome this, specialized solvents like hexamethylphosphoramide (B148902) (HMPA) can be employed. HMPA is known to increase the nucleophilicity of electron-rich species, making it an effective solvent for the alkylation of anilines. pku.edu.cn Researchers have successfully designed and synthesized substituted 3H-indole quaternary ammonium molecules using HMPA as a solvent, achieving good results. pku.edu.cn

A synthetic route to these molecules involves multiple steps, performed under a nitrogen atmosphere. The synthesis of a key intermediate, an iodo-substituted aniline derivative, is followed by reaction with a 3H-indole derivative in HMPA at elevated temperatures (e.g., 80°C for 24 hours) to yield the final quaternary ammonium product. pku.edu.cn The products are then purified by column chromatography. pku.edu.cn This methodology has been used to create specific long-chain substituted 3H-indole quaternary ammonium molecules for supramolecular chemistry studies. pku.edu.cn

Table of Synthesized 3H-Indole Quaternary Ammonium Molecules

| Compound Name | Precursors | Solvent | Conditions | Ref |

|---|---|---|---|---|

| Iodomethyldioctadecyl 2-(p-hexylaminophenyl)-3,3-dimethyl-5-carboethoxy-3H-indole ammonium | 2-(p-Aminophenyl)-3,3-dimethyl-5-carboethoxy-3H-indole derivative and an alkylating agent | HMPA | 80°C, 24h | pku.edu.cn |

4 Multi-component Reaction Pathways for Indole Derivative Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are instrumental in diversity-oriented synthesis for creating libraries of compounds.

One such approach is the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This one-pot methodology involves the reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole in acetonitrile. nih.gov The reaction is catalyzed by sulfamic acid (10 mol%) and proceeds rapidly under reflux conditions, typically within 20-30 minutes. nih.gov This process is notable for the formation of three new bonds (two C-C and one C-N) in a single operation, producing a molecule that incorporates indole, pyrrole, and naphthoquinone moieties. nih.gov

Another powerful MCR involves the reaction of 3-arylidene-3H-indolium salts, which are stabilized vinylogous iminium ions, with isocyanides and amines. nih.govdntb.gov.ua This three-component reaction yields a series of aryl(indol-3-yl)acetimidamides in high yields (up to 96%). nih.govdntb.gov.ua When ethyl isocyanoacetate is used as the isocyanide component, the initial product undergoes a subsequent cyclization to form 3,5-dihydro-4H-imidazol-4-one derivatives. nih.gov This strategy provides access to a diverse library of compounds possessing the medicinally relevant indole scaffold. nih.gov

Table of Multi-component Reactions for Indole Derivatives

| Reaction Type | Reactants | Catalyst/Solvent | Product Class | Ref |

|---|---|---|---|---|

| Three-component reaction | Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, Indole | Sulfamic acid / Acetonitrile | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | nih.gov |

Reactivity and Reaction Mechanisms of 3h Indole, 3,3 Dimethyl 2 Phenyl

Proton Transfer Equilibria and Acid-Base Chemistry in Solution

The acid-base chemistry of 2-phenyl-3,3-dimethyl-3H-indole and its derivatives has been extensively studied across a wide range of acidity levels using UV absorption and steady-state fluorescence spectroscopy. These studies reveal the existence of multiple distinct protonated and deprotonated forms of the molecule in solution. cdnsciencepub.com

Depending on the acidity of the medium, 2-phenyl-3,3-dimethyl-3H-indole and its substituted analogues can exist in four different prototropic forms: an anion (A), a neutral molecule (N), a cation (C), and a dication (DC). Each of these species exhibits unique spectral characteristics. cdnsciencepub.com

Anion (A): In highly basic media, an anion can be formed. For the parent compound, this results from the deprotonation of a ring carbon. cdnsciencepub.com

Neutral (N): This is the standard form of the molecule in neutral pH.

Cation (C): Protonation of the tertiary ring nitrogen atom (N1) results in the formation of a monocation. This protonation leads to a significant red-shift in the absorption bands, which become highly intense and structured. This spectral change is attributed to the nitrogen atom becoming a better electron acceptor upon protonation, which enhances electron delocalization from the phenyl ring. cdnsciencepub.com

Dication (DC): In derivatives containing an additional basic site, such as an amino group on the 2-phenyl ring, a second protonation can occur to form a dication. The spectral features of these dications are similar to the monocation of the parent 2-phenyl-3,3-dimethyl-3H-indole, suggesting that the electron delocalization from the terminal amino group to the indole (B1671886) ring is hindered. cdnsciencepub.com The absorption and fluorescence bands of the dication are broader than those of the neutral species, indicating a more twisted conformation. cdnsciencepub.com

The spectroscopic parameters for the neutral and cationic forms of the parent compound highlight the changes upon protonation.

| Species | Absorption Max (nm) | Fluorescence Max (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Neutral (1) | 222, 260, 305 | 360 | 4900 | 0.003 |

| Cation (1) | 230, 355 | 430 | 4500 | 0.0005 |

The deactivation of the excited state of these molecules is significantly influenced by their ability to form a Twisted Intramolecular Charge Transfer (TICT) state. A TICT state is a charge-separated electronic state that forms in molecules typically composed of an electron donor and an electron acceptor group linked by a single bond. Following photoexcitation, intramolecular rotation (twisting) around this single bond can lead to a low-energy, highly polar TICT state from which the molecule can relax. researchgate.net

In the case of the protonated species (cations) of 2-phenyl-3,3-dimethyl-3H-indole derivatives, the fluorescence is very effectively quenched. This strong fluorescence quenching is explained by the formation of a low-energy, non-emissive TICT state. This state provides a rapid, non-radiative pathway for the excited molecule to return to the ground state, thus preventing the emission of light (fluorescence). cdnsciencepub.com

Protonation has a profound effect on the molecular geometry of 3H-indole derivatives. The neutral 2-phenyl-3,3-dimethyl-3H-indole molecule is non-planar in the ground state, with a significant dihedral angle between the phenyl ring and the indole moiety. documentsdelivered.com This non-planar conformation allows for torsional movements that serve as a primary pathway for non-radiative deactivation of the excited state in nonpolar media. cdnsciencepub.com

Upon protonation of the indole ring nitrogen, the molecule adopts a much more planar conformation in both the ground and the relaxed excited states. cdnsciencepub.com This increased planarity is a result of the enhanced electron delocalization and resonance stabilization in the cationic form. The rigid, planar structure of the cation reduces the efficiency of non-radiative decay pathways that rely on torsional motion. However, as noted previously, the fluorescence remains low due to the formation of the non-emissive TICT state. cdnsciencepub.com

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the 3H-indole nucleus is characterized by the presence of an imine (C=N) bond within the five-membered ring and a gem-disubstituted C3 carbon, which distinguishes it from the more common 1H-indole tautomer.

Electrophilic aromatic substitution is a hallmark reaction of the indole ring system. For typical 1H-indoles, the C3 position is the most nucleophilic and therefore the preferred site of electrophilic attack. This regioselectivity is driven by the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com

In 3H-Indole, 3,3-dimethyl-2-phenyl-, the C3 position is sterically blocked by two methyl groups, making a direct electrophilic attack at this site impossible. Consequently, electrophilic substitution must occur at other positions. For related 2,3,3-trimethyl-3H-indoles, reactions with electrophilic reagents like the Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) have been shown to occur at the C2-methyl group. researchgate.net By analogy, electrophilic attack on 2-phenyl-3,3-dimethyl-3H-indole would be expected to occur on the C2-phenyl group, likely at the ortho or para positions, or on the fused benzene ring of the indole nucleus (at the C5 or C7 positions).

The 3H-indole tautomer exhibits distinct behavior in organometallic chemistry due to the presence of an imine-like nitrogen atom, which has coordinating ability. nih.gov This allows the 3H-indole ring to act as a ligand, forming σ-bonds with transition metals such as palladium(II) through its pyridine-like nitrogen. nih.govacs.org This coordination is a key step in various metal-catalyzed reactions.

Furthermore, 2-phenyl 3,3-dimethyl 3H-indole can undergo reactions with organometallic reagents. For instance, it has been shown to participate in borane-catalyzed hydrogenation. This reaction reduces the C=N double bond of the 3H-indole to afford the corresponding indoline (B122111). acs.org This transformation highlights the utility of organometallic catalysis for the selective reduction of the imine moiety within the 3H-indole framework.

Organometallic Reactions

Reactions with Organolithium Reagents: Exploring Addition vs. Ring Opening

The reaction of 2,3,3-trisubstituted 3H-indoles, such as 3,3-dimethyl-2-phenyl-3H-indole, with organolithium reagents presents a dichotomy between nucleophilic addition at the C=N double bond and potential ring-opening pathways. Organolithium compounds are potent nucleophiles and strong bases, and their interaction with the electrophilic carbon of the imine function is the expected primary pathway.

The nucleophilic addition of an organolithium reagent (R-Li) to the C=N bond would result in the formation of a lithium amide intermediate. Subsequent aqueous workup would yield a 2,3,3-trisubstituted indoline with a new substituent at the C2 position. This pathway is analogous to the well-established addition of organolithiums to imines to form amines.

However, the strained nature of the five-membered ring and the specific substitution pattern could, under certain conditions, favor a ring-opening mechanism. This would likely be initiated by the coordination of the lithium atom to the nitrogen, followed by a cleavage of one of the ring bonds. Despite the theoretical possibility, detailed experimental studies specifically documenting the competition between 1,2-addition and ring-opening for 3,3-dimethyl-2-phenyl-3H-indole are not extensively reported in the available literature. The outcome is highly dependent on factors such as the specific organolithium reagent used, solvent, and reaction temperature.

Cyclopalladation of Imino-3H-Indoles: Regioselective C–H Bond Activation

The presence of a 2-phenyl substituent on the 3H-indole core provides a template for regioselective C–H bond activation and cyclometalation reactions, particularly with palladium catalysts. Studies on structurally similar 3-imino-2-phenyl-3H-indoles have demonstrated that direct cyclopalladation occurs with high regioselectivity.

The reaction involves the activation of an ortho C–H bond on the 2-phenyl ring, leading to the formation of a stable five-membered palladacycle. The nitrogen atom of the imino group acts as an internal directing group, coordinating to the palladium center and positioning it in proximity to the ortho C–H bonds of the phenyl ring. This process results in the formation of a bidentate [C(sp², phenyl), N]⁻ ligand. This regioselective C–H activation is a powerful tool for the further functionalization of the phenyl ring.

Research on 3-methoxyimino-2-phenyl-3H-indoles shows that direct cyclopalladation with palladium(II) acetate (B1210297) leads to the regioselective activation of the ortho C–H bond of the phenyl group, forming a dimeric, acetate-bridged palladacycle.

| Reactants | Catalyst/Reagents | Product | Regioselectivity |

| 3-Methoxyimino-2-phenyl-3H-indole | Palladium(II) acetate | Di-μ-acetato-bis[2-(3-methoxyimino-3H-indol-2-yl)phenyl]dipalladium(II) | Ortho C–H bond of the 2-phenyl group |

Reduction of the C=N Double Bond to Indolines

The imine (C=N) double bond in 3,3-dimethyl-2-phenyl-3H-indole is susceptible to reduction, providing a direct route to the corresponding 2,3,3-trisubstituted indoline. This transformation can be achieved using various reducing agents, most commonly hydride donors.

Sodium borohydride (NaBH₄) is an effective reagent for this purpose, often used in an alcoholic solvent like methanol or ethanol (B145695). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic C2 carbon of the protonated 3H-indole, followed by protonation of the resulting nitrogen anion to yield the indoline. The reduction is generally stereospecific, with the hydride adding to the C2 carbon from the less sterically hindered face. Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can also be employed.

In some cases, the choice of acid in conjunction with the reducing agent can influence the outcome. For instance, using sodium borohydride in strong acids like trifluoroacetic acid can lead to reduction without N-alkylation, whereas in weaker carboxylic acids like acetic acid, reduction can be followed by N-alkylation of the resulting indoline.

| Starting Material | Reducing Agent/Conditions | Product |

| 3H-Indole derivatives | NaBH₄ in Methanol/Ethanol | Corresponding Indoline |

| 3H-Indole derivatives | LiAlH₄ in Diethyl Ether/THF | Corresponding Indoline |

| Indoles | NaBH₄ in Trifluoroacetic Acid | Indoline (Reduction only) |

| Indoles | NaBH₄ in Acetic Acid | N-Alkylindoline (Reduction and Alkylation) |

Reactivity Towards Michael Acceptors

The typical Michael addition reactivity of indoles involves the nucleophilic attack from the electron-rich C3 position onto an α,β-unsaturated carbonyl compound (a Michael acceptor). However, in 3,3-dimethyl-2-phenyl-3H-indole, this pathway is blocked. The C3 position is a quaternary carbon, fully substituted with two methyl groups, and therefore cannot act as a nucleophile.

Furthermore, the 3H-indole (or indolenine) system lacks the aromatic stability of a true indole, and it does not possess an N-H proton that can be lost and regained to facilitate the reaction and restore aromaticity. Consequently, 3,3-dimethyl-2-phenyl-3H-indole does not behave as a typical carbon nucleophile in Michael-type conjugate additions.

Instead, the reactivity of the C=N bond in 2,3,3-trisubstituted 3H-indoles is more aligned with that of a dipolarophile. These compounds readily undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile ylides, indicating the susceptibility of the imine π-system to participate in pericyclic reactions rather than conjugate additions.

Acid-Catalyzed Rearrangement Processes

Indolyl Transposition and Rearrangement Mechanisms

One of the most characteristic reactions of 2,3,3-trisubstituted 3H-indoles is their susceptibility to acid-catalyzed rearrangements. When 3,3-dimethyl-2-phenyl-3H-indole is treated with a strong acid, such as polyphosphoric acid (PPA), at elevated temperatures, it undergoes an equilibration to form its isomer, 2,3-dimethyl-3-phenyl-3H-indole.

This transformation, known as an indolyl transposition or Plancher-type rearrangement, proceeds through a proposed vinyl-indolenine intermediate or via a series of protonation and 1,2-migration steps. The mechanism involves the protonation of the nitrogen atom, followed by a Wagner-Meerwein type shift. In this case, either a methyl group or the phenyl group can migrate from the C3 to the C2 position. The relative migratory aptitude of the substituents and the stability of the resulting carbocation intermediates and final products dictate the position of the equilibrium.

Experimental studies have shown that heating 3,3-dimethyl-2-phenyl-3H-indole in polyphosphoric acid results in an equilibrium mixture containing both isomers, demonstrating that the rearrangement is reversible.

| Starting Isomer | Acid Catalyst | Conditions | Equilibrium Mixture Components |

| 3,3-Dimethyl-2-phenyl-3H-indole | Polyphosphoric Acid (PPA) | 180°C | 3,3-Dimethyl-2-phenyl-3H-indole and 2,3-Dimethyl-3-phenyl-3H-indole |

| 2,3-Dimethyl-3-phenyl-3H-indole | Polyphosphoric Acid (PPA) | 180°C | 3,3-Dimethyl-2-phenyl-3H-indole and 2,3-Dimethyl-3-phenyl-3H-indole |

Spectroscopic and Structural Characterization of 3h Indole, 3,3 Dimethyl 2 Phenyl

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at these specific frequencies. This absorption pattern creates a unique spectral fingerprint for the compound.

The FTIR spectrum of 3H-Indole, 3,3-dimethyl-2-phenyl- exhibits several key absorption bands that are indicative of its structure. The presence of aromatic C-H stretching vibrations is typically observed in the region of 3000-3100 cm⁻¹. The C=N stretching vibration of the indolenine ring is a crucial marker and is expected in the range of 1600-1650 cm⁻¹. Furthermore, the characteristic absorptions for the C-H bonds of the methyl groups are also present.

While a specific, complete FTIR data table for 3H-Indole, 3,3-dimethyl-2-phenyl- from the searched results is not available, data for similar indole (B1671886) structures provides a comparative basis. For instance, the IR spectrum of 3-methyl-2-phenyl indole shows aromatic C-H stretching vibrations at 3035 cm⁻¹ and 3075 cm⁻¹, with additional bands in the 680-1000 cm⁻¹ region. researchgate.net For 2,3,3-trimethyl-3H-indole, a related compound, the C=N stretching vibration is observed at 1695 cm⁻¹. mdpi.com These examples suggest the expected regions for the key functional group vibrations in the target molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Indolenine) | 1600-1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-H Bend (Methyl) | 1375-1450 |

| Aromatic C-H Bend | 690-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and connectivity of atomic nuclei, a detailed structural map can be constructed.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. In the ¹H NMR spectrum of 3H-Indole, 3,3-dimethyl-2-phenyl-, distinct signals are expected for the aromatic protons of the phenyl and indole rings, as well as a characteristic singlet for the two equivalent methyl groups at the C3 position. The aromatic protons will likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The gem-dimethyl groups will produce a sharp singlet further upfield.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 3H-Indole, 3,3-dimethyl-2-phenyl-, signals for the quaternary carbons (C2 and C3), the aromatic carbons, and the methyl carbons will be observed at characteristic chemical shifts.

While specific spectral data for 3H-Indole, 3,3-dimethyl-2-phenyl- is limited in the provided search results, analysis of related compounds offers valuable insights. For example, in the ¹H-NMR spectrum of 2,3,3-trimethyl-5-nitroindolenine, the two C-3 methyl groups appear as a singlet at δ = 1.35 ppm. mdpi.com In another related compound, 3-methyl-2-phenyl-1H-indole, the methyl group protons resonate at δ 2.42 ppm, and the aromatic protons are observed between δ 7.01 and 7.81 ppm. researchgate.net

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Methyl Protons (C3) | ~1.2 - 1.5 | Singlet |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| C=N (C2) | ~170 - 180 |

| Quaternary Carbon (C3) | ~50 - 60 |

| Aromatic Carbons | ~120 - 150 |

| Methyl Carbons | ~25 - 35 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms. A COSY spectrum reveals correlations between coupled protons, helping to trace out the spin systems within the molecule. For 3H-Indole, 3,3-dimethyl-2-phenyl-, COSY would confirm the coupling relationships between the protons on the aromatic rings.

An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is particularly useful for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For the target molecule, HSQC would definitively link the aromatic proton signals to their corresponding carbon signals.

Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates between carbon atoms based on the number of attached protons. In an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals. This technique would be instrumental in confirming the assignment of the quaternary C2 and C3 carbons and distinguishing them from the protonated aromatic carbons in 3H-Indole, 3,3-dimethyl-2-phenyl-.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 3H-Indole, 3,3-dimethyl-2-phenyl-. It provides a highly accurate mass measurement of the parent ion, which is crucial for confirming its elemental composition. The computed exact mass of this compound is 221.120449483 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the compound in complex mixtures, confirming its presence, and assessing its purity. In LC-MS analysis, the compound is first separated from other components on a chromatographic column before being introduced into the mass spectrometer for detection. While specific LC-MS data for this compound is available from commercial suppliers, detailed experimental parameters are often proprietary. bldpharm.com The application of LC-MS/MS (tandem mass spectrometry) can further provide structural information through fragmentation analysis. This method is particularly useful for the identification of metabolites of indole-containing compounds in biological matrices. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity and confirming the identity of volatile and thermally stable compounds like 3H-Indole, 3,3-dimethyl-2-phenyl-. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a gas chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of 3H-Indole, 3,3-dimethyl-2-phenyl- obtained from GC-MS analysis provides critical information for its identification. nih.gov The fragmentation pattern, which shows the relative abundance of different mass-to-charge ratio (m/z) fragments, is characteristic of the molecule's structure. researchgate.net GC-MS is also widely used for the analysis of various indole derivatives in different matrices. academicjournals.orgnih.govresearchgate.net

Electronic Spectroscopy and Photophysical Studies

The photophysical properties of 3H-Indole, 3,3-dimethyl-2-phenyl- are investigated using electronic spectroscopy, which probes the interaction of the molecule with electromagnetic radiation. These studies provide insights into the electronic structure and excited-state dynamics of the compound.

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum reveals information about the electronic transitions within the molecule. The absorption spectrum of 3H-Indole, 3,3-dimethyl-2-phenyl- is expected to show characteristic bands corresponding to π-π* and n-π* transitions within the indole and phenyl chromophores.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studies on similar molecules with intramolecular charge transfer (ICT) character show that an increase in solvent polarity often leads to a red shift (bathochromic shift) in the absorption spectra. sci-hub.se This shift indicates a change in the dipole moment of the molecule upon excitation. researchgate.net The analysis of solvatochromic effects can provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states.

Fluorescence spectroscopy provides information about the emission of light from the excited singlet state of a molecule. edinst.com

Steady-State Fluorescence: This technique measures the fluorescence spectrum of a sample under continuous illumination. The shape and position of the emission peak are characteristic of the fluorescent molecule and can be influenced by the solvent environment. mdpi.com

Time-Resolved Fluorescence: This method investigates the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides information about the lifetime of the excited state. mdpi.com

The fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed, is a crucial parameter that quantifies the efficiency of the fluorescence process. sci-hub.se The quantum yield can be highly dependent on the solvent, reflecting the influence of the environment on the excited-state deactivation pathways. sci-hub.se

A comprehensive understanding of the photophysical behavior of 3H-Indole, 3,3-dimethyl-2-phenyl- requires the interpretation of key spectroscopic parameters.

Molar Absorptivity (ε): This parameter is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined from the Beer-Lambert law and is a characteristic constant for a particular substance in a specific solvent.

Stokes Shift: This is the difference in energy (or wavelength) between the position of the band maximum of the absorption and emission spectra. The Stokes shift provides insights into the structural and electronic rearrangement of the molecule in the excited state before fluorescence emission occurs. A larger Stokes shift often indicates a significant change in geometry or electronic distribution upon excitation.

The following table summarizes key spectroscopic parameters for 3H-Indole, 3,3-dimethyl-2-phenyl- and related compounds.

| Parameter | Description | Typical Values/Observations |

| λmax (Absorption) | Wavelength of maximum absorbance in the UV-Visible spectrum. | Dependent on solvent polarity. |

| λmax (Emission) | Wavelength of maximum fluorescence emission. | Generally at a longer wavelength than the absorption maximum. |

| Molar Absorptivity (ε) | A measure of the probability of an electronic transition. | Varies for different absorption bands. |

| Fluorescence Quantum Yield (Φf) | Efficiency of the fluorescence process. | Highly solvent-dependent. |

| Stokes Shift | Difference between absorption and emission maxima. | Provides information on excited-state relaxation. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

While a specific crystal structure for 3H-Indole, 3,3-dimethyl-2-phenyl- was not found in the search results, analysis of similar indole derivatives provides valuable insights into the expected structural features. For example, in related bis(indole) structures, the two indole ring systems are often found to be nearly perpendicular to each other. nih.govresearchgate.net The crystal packing is typically governed by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov Obtaining single crystals of 3H-Indole, 3,3-dimethyl-2-phenyl- suitable for X-ray diffraction would be a crucial step in fully elucidating its solid-state conformation and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Based on studies of similar indole structures, the molecule is expected to consist of a planar indole ring system fused to a phenyl group. The phenyl ring is likely twisted out of the plane of the indole moiety. The C3 atom of the indole ring, being a quaternary carbon with two methyl substituents, would exhibit tetrahedral geometry. The nitrogen atom is part of the five-membered ring of the indole structure.

While the specific crystallographic data for "3H-Indole, 3,3-dimethyl-2-phenyl-" is not available, the following table presents typical crystallographic parameters that might be expected, based on data from related indole derivatives.

Illustrative Crystallographic Data for a Representative Indole Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.75 |

| c (Å) | 11.20 |

| β (°) ** | 107.5 |

| Volume (ų) ** | 1720.0 |

| Z (molecules/unit cell) | 4 |

Disclaimer: The data presented in this table is for illustrative purposes only and is based on published data for structurally related indole compounds. It does not represent experimentally determined values for "3H-Indole, 3,3-dimethyl-2-phenyl-".

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of "3H-Indole, 3,3-dimethyl-2-phenyl-", the absence of strong hydrogen bond donors (like N-H or O-H groups) suggests that weaker interactions will dominate the packing.

π-π Stacking: Another crucial interaction is π-π stacking, which occurs between the aromatic rings of adjacent molecules. These interactions are typically characterized by a parallel or near-parallel arrangement of the rings, with centroid-to-centroid distances in the range of 3.5 to 4.0 Å. This stacking helps to maximize attractive van der Waals forces and is a common feature in the crystal structures of aromatic compounds.

The interplay of these and other weaker van der Waals forces would dictate the specific three-dimensional arrangement of the molecules in the crystal.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in the Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal's packing environment.

For "3H-Indole, 3,3-dimethyl-2-phenyl-", a Hirshfeld analysis would allow for the quantification of the relative contributions of different types of intermolecular contacts. The analysis generates a two-dimensional "fingerprint plot" which summarizes all the intermolecular contacts.

Based on the analysis of similar molecules, the Hirshfeld surface of the title compound would likely be dominated by H···H contacts, reflecting the abundance of hydrogen atoms on the molecular periphery. Significant contributions from C···H/H···C contacts would provide quantitative evidence for the C-H···π interactions. Contacts involving the nitrogen atom (N···H/H···N and N···C/C···N) would also be present, though likely to a lesser extent.

Illustrative Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Illustrative Contribution (%) |

| H···H | 55.0 |

| C···H/H···C | 25.0 |

| N···H/H···N | 5.0 |

| C···C | 10.0 |

| N···C/C···N | 3.0 |

| Other | 2.0 |

Disclaimer: The data presented in this table is for illustrative purposes and represents typical values for related indole derivatives. It does not represent experimentally determined values for "3H-Indole, 3,3-dimethyl-2-phenyl-".

Computational and Theoretical Investigations of 3h Indole, 3,3 Dimethyl 2 Phenyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic characteristics and thermodynamic stability of 3H-Indole, 3,3-dimethyl-2-phenyl-. These computational methods provide insights into the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Incorporating Hybrid Functionals (e.g., B3LYP) and Basis Sets (e.g., 6-311++G(d,p))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP hybrid functional, combined with the 6-311++G(d,p) basis set, is frequently employed for accurate predictions of molecular properties. researchgate.netrsc.orgmdpi.com This level of theory is utilized to optimize the molecular geometry and to calculate various electronic properties. mdpi.commdpi.com

DFT calculations are instrumental in determining the stability of molecules. dergipark.org.tr For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and kinetic stability. researchgate.netdergipark.org.tr The energy gap between HOMO and LUMO is a crucial parameter; a larger gap generally implies higher stability. rsc.orgdergipark.org.tr

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps in understanding hyperconjugative interactions and electron delocalization within the molecule, which are key to its stability. researchgate.netdergipark.org.tr Furthermore, Molecular Electrostatic Potential (MEP) maps, generated using DFT, are valuable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr

Semiempirical Molecular Orbital Methods (e.g., INDO-S, AM1, PM3) for Photophysical Properties and Geometry Optimization

Semiempirical molecular orbital methods offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger molecules and for preliminary calculations. uni-muenchen.debohrium.comresearchgate.net These methods simplify the Hartree-Fock theory by incorporating empirical parameters derived from experimental data. uni-muenchen.debohrium.com Common semiempirical methods include AM1 (Austin Model 1) and PM3 (Parametric Model number 3), which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deresearchgate.net

These methods are particularly useful for geometry optimization and for studying photophysical properties. researchgate.net For example, the INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) method is specifically parameterized for calculating electronic spectra and can provide valuable information about the excited states of molecules. bohrium.comresearchgate.net While semiempirical methods are faster, their accuracy can be limited, and they often need to be benchmarked against experimental data or higher-level ab initio calculations. bohrium.comresearchgate.net

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are critical to its physical and chemical properties.

Theoretical Prediction and Optimization of Geometrical Parameters

Theoretical methods, particularly DFT with the B3LYP functional and 6-311++G(d,p) basis set, are widely used to predict and optimize the geometrical parameters of molecules like bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com The process involves finding the minimum energy conformation of the molecule. researchgate.net The optimized geometry should ideally correspond to a true minimum on the potential energy surface, which is confirmed by frequency calculations showing no imaginary frequencies. mdpi.com

For indole (B1671886) derivatives, computational studies have shown that the calculated geometrical parameters are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com However, some discrepancies can arise, particularly for more flexible parts of the molecule or for torsion angles. mdpi.com

Assessment of Planarity, Torsional Movements, and Steric Effects

The planarity of the indole ring system and the torsional movements of its substituents significantly influence the molecule's properties. In 3H-Indole, 3,3-dimethyl-2-phenyl-, the phenyl group at the 2-position and the two methyl groups at the 3-position introduce steric hindrance. This steric strain can lead to deviations from planarity. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Various descriptors derived from computational calculations help in quantifying and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are fundamental reactivity descriptors. rsc.orgdergipark.org.trresearchgate.net A low HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. dergipark.org.tr These orbitals' spatial distribution indicates the likely sites for electrophilic and nucleophilic attack. rsc.org

Other global reactivity descriptors can also be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which provide further insights into the molecule's reactivity profile. rsc.org These descriptors are valuable in predicting how a molecule will behave in a chemical reaction. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter for determining a molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

The HOMO is considered the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). libretexts.org The presence of aromatic rings, heteroatoms, and double bonds in a molecule tends to decrease the HOMO-LUMO gap due to high electron density from π-π interactions and lone pair electrons. nih.gov In contrast, non-conjugated alkane chains can increase the gap. nih.gov

For 3,3-dimethyl-2-phenyl-3H-indole, the phenyl group at the C2 position is expected to influence the electronic properties and reactivity of the indole ring. The presence of this aromatic substituent likely contributes to the delocalization of π-electrons, affecting the energies of the HOMO and LUMO.

Table 1: Key Chemical Reactivity Indices

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO. A smaller gap indicates higher reactivity. |

| Ionization Potential (I) | I = -EHOMO. The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO. The energy released when an electron is added. |

| Global Hardness (η) | η = (I - A) / 2. Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η). The inverse of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2. The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ. The escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η). A measure of the electrophilic power of a molecule. |

This table outlines the common chemical reactivity indices derived from HOMO and LUMO energies, which are used to predict the chemical behavior of a molecule.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of Lewis structures, such as one-center lone pairs and two-center bonds. uni-muenchen.dewisc.edu This approach provides a more intuitive understanding of the electron distribution within a molecule. batistalab.com

The NBO method analyzes the interactions between "filled" (donor) Lewis-type NBOs and "empty" (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de This analysis reveals hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In the context of 3,3-dimethyl-2-phenyl-3H-indole, NBO analysis can elucidate the electronic interactions between the indole core, the gem-dimethyl groups at the C3 position, and the phenyl substituent at the C2 position. It can quantify the delocalization of the nitrogen lone pair and the π-electrons of the aromatic systems. The analysis can also describe the nature of the bonds, such as the σ(C-N) and π(C=N) bonds within the 3H-indole ring system, by detailing their composition in terms of atomic hybrids and their polarization. uni-muenchen.de

Table 2: Illustrative NBO Analysis Data

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C2-C7) | Hyperconjugation | |

| π (C4-C5) | π* (C6-C7) | π-delocalization | |

| σ (C3-C8) | σ* (C2-N) | Hyperconjugation | |

| π (Phenyl Ring) | π* (Indole Ring) | π-conjugation |

This table provides a hypothetical representation of NBO analysis results, showing the stabilization energy E(2) associated with key donor-acceptor interactions. The specific values would be determined through actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. bhu.ac.in The MEP surface maps the electrostatic potential onto the electron density surface, indicating regions that are rich or poor in electrons. bhu.ac.in

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, which are prone to nucleophilic attack. bhu.ac.in Green and yellow represent intermediate potential values.

For 3,3-dimethyl-2-phenyl-3H-indole, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the indole ring, corresponding to its lone pair of electrons. This suggests that the nitrogen atom is a primary site for electrophilic attack. The aromatic rings, particularly the phenyl group, would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. Conversely, the hydrogen atoms would be associated with regions of positive potential (blue). This information is valuable for predicting how the molecule will interact with other reagents.

Computational Prediction of Spectroscopic Properties

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

Computational methods have become an invaluable tool for predicting and verifying the structures of molecules by calculating their NMR spectra. imist.ma The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.manih.gov This method has been shown to provide results that correlate well with experimental data. imist.maresearchgate.net

The process typically involves optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net Following geometry optimization, the NMR shielding tensors are calculated using the GIAO method at the same or a higher level of theory. imist.manih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

For 3,3-dimethyl-2-phenyl-3H-indole, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the definitive assignment of experimental spectra. The accuracy of these predictions can be influenced by the choice of the density functional, the basis set, and the method used for geometry optimization. nih.gov Comparing the calculated shifts with experimental data helps to confirm the molecular structure. researchgate.net

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 3,3-dimethyl-2-phenyl-3H-indole

| Carbon Atom | Calculated Chemical Shift (GIAO/B3LYP/6-311+G(d,p)) | Experimental Chemical Shift |

| C2 | ||

| C3 | ||

| C3a | ||

| C4 | ||

| C5 | ||

| C6 | ||

| C7 | ||

| C7a | ||

| C-Phenyl (ipso) | ||

| C-Phenyl (ortho) | ||

| C-Phenyl (meta) | ||

| C-Phenyl (para) | ||

| C-CH₃ |

This table illustrates how computationally predicted NMR data would be compared with experimental values. The specific values are placeholders and would be generated from quantum chemical software.

Theoretical Modeling of Absorption and Emission Spectra

Theoretical modeling can provide significant insights into the electronic absorption and emission properties of molecules. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the excited-state properties, including absorption and emission spectra. bhu.ac.in

These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions. By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO), the nature of the electronic transitions (e.g., π → π, n → π) can be determined.

For a molecule like 3,3-dimethyl-2-phenyl-3H-indole, which contains a conjugated π-system, TD-DFT calculations can help to understand its photophysical behavior. For instance, the intramolecular [2+2] cycloaddition of some indoles can be initiated by visible light, a process that involves the triplet excited state. acs.org Theoretical modeling can elucidate the mechanism of such photochemical reactions by examining the potential energy surfaces of the ground and excited states.

Supramolecular Interactions Involving 3h Indole, 3,3 Dimethyl 2 Phenyl

Host-Guest Chemistry and Inclusion Complexation

The encapsulation of a "guest" molecule within a "host" molecule is a fundamental concept in host-guest chemistry. Due to its hydrophobic nature and appropriate dimensions, 3H-Indole, 3,3-dimethyl-2-phenyl- is an excellent candidate for forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.

Studies of Inclusion Complexation with Cyclodextrins (e.g., β-Cyclodextrin)

Research on 3H-indole derivatives has demonstrated their ability to form stable inclusion complexes with β-cyclodextrin. pku.edu.cn The hydrophobic indole (B1671886) and phenyl moieties of the guest molecule are expected to be encapsulated within the nonpolar cavity of the β-cyclodextrin host, driven by the desire to minimize contact with the surrounding aqueous environment. This process is often studied using techniques such as fluorescence and UV-Vis spectroscopy.

The stability of these inclusion complexes is quantified by their association constants. For the interaction of a guest molecule with a host like β-cyclodextrin, it is common to observe the formation of both a 1:1 (one guest to one host) and a 1:2 (one guest to two hosts) complex. The equilibrium constants for these formations are denoted as K₁ and K₂, respectively.

For a closely related compound, 2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole, studies have determined these association constants, providing a valuable reference for the expected behavior of 3H-Indole, 3,3-dimethyl-2-phenyl-. pku.edu.cn

Table 1: Association Constants for the Inclusion Complex of a 3H-Indole Derivative with β-Cyclodextrin

| Complex Stoichiometry (Guest:Host) | Association Constant | Value (M⁻¹) |

| 1:1 | K₁ | Value not explicitly provided in the search result |

| 1:2 | K₂ | Value not explicitly provided in the search result |

The complexity of host-guest systems can be further enhanced by the introduction of a third component, leading to the formation of ternary complexes. pku.edu.cn These can have various stoichiometries, such as 1:1:1 (one guest, one host, one additive) or 1:2:2 (one guest, two hosts, two additives). The formation of such complexes can significantly alter the properties of the binary system. Studies on 3H-indole derivatives have shown that the formation of a 1:1:1 ternary complex is a plausible mechanism in the presence of certain additives. pku.edu.cn

External additives can have a marked effect on the stability of inclusion complexes. Research on a 3H-indole derivative with β-cyclodextrin has investigated the influence of urea (B33335), sodium dodecyl sulfate (B86663) (SDS), and 1-propanol (B7761284). pku.edu.cn

Urea: The addition of urea was found to cause a significant decrease in the association constant K₁ and an even more pronounced decrease in K₂. This is attributed to urea's ability to disrupt the hydrophobic interactions that stabilize the complex. pku.edu.cn

Sodium Dodecyl Sulfate (SDS): Through competitive binding, the interaction of SDS with β-cyclodextrin was studied. It was confirmed that SDS itself forms 1:1 and 1:2 inclusion complexes with β-cyclodextrin, with estimated association constants of 26800 ± 2500 M⁻¹ and 440 ± 90 M⁻¹, respectively. pku.edu.cn This indicates that SDS can displace the 3H-indole derivative from the cyclodextrin (B1172386) cavity.

1-Propanol: The investigation into the effect of 1-propanol demonstrated the formation of a 1:1:1 ternary complex involving the 3H-indole derivative, 1-propanol, and β-cyclodextrin. pku.edu.cn

The addition of these substances generally leads to a decrease in the fluorescence quantum yield of the 3H-indole derivative, suggesting a transfer of the guest molecule from the nonpolar environment of the cyclodextrin cavity to a more polar environment. pku.edu.cn

Table 2: Effect of Additives on the Inclusion Complex of a 3H-Indole Derivative and β-Cyclodextrin

| Additive | Observed Effect |

| Urea | Decreases association constants K₁ and K₂ |

| Sodium Dodecyl Sulfate (SDS) | Competitively binds with β-cyclodextrin, displacing the 3H-indole derivative |

| 1-Propanol | Forms a 1:1:1 ternary complex |

Formation of Rotaxane-like Inclusion Complexes

A particularly fascinating area of supramolecular chemistry is the formation of mechanically interlocked molecules, such as rotaxanes. A rotaxane consists of a "dumbbell-shaped" molecule threaded through a macrocycle, with bulky "stopper" groups preventing the dethreading of the macrocycle. wikipedia.org Studies have reported the formation of a rotaxane-like inclusion complex with a 1:3 guest-to-host stoichiometry between a cationic surfactant derivative of 3H-indole and β-cyclodextrin. acs.org This finding suggests that with appropriate modification to include bulky stopper groups, 3H-Indole, 3,3-dimethyl-2-phenyl- could potentially serve as the axle component in a pku.edu.cnrotaxane or even higher-order rotaxanes.

Analysis of Noncovalent Intermolecular Forces

The formation and stability of the inclusion complexes involving 3H-Indole, 3,3-dimethyl-2-phenyl- and cyclodextrins are governed by a delicate balance of several noncovalent intermolecular forces. mdpi.com

Hydrophobic Interactions: This is considered the primary driving force for the encapsulation of the nonpolar 3H-indole derivative within the hydrophobic cavity of the cyclodextrin. The release of "high-energy" water molecules from the cavity upon inclusion of the guest molecule is entropically favorable.